molecular formula C₂H₇ClN₂O₂S B1145786 N'-Chloro-N,N-dimethyl-sulfamide CAS No. 802565-11-3

N'-Chloro-N,N-dimethyl-sulfamide

Cat. No.: B1145786
CAS No.: 802565-11-3
M. Wt: 158.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound is known for its potential transformation into toxic N-nitrosodimethylamine during the ozonization of drinking water . It is primarily used in laboratory settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. The reaction conditions often include the use of chlorinating agents such as sodium hypochlorite or chlorine gas under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of chlorination and controlled reaction conditions would apply similarly in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential effects on biological systems, particularly its transformation into toxic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which N’-Chloro-N,N-dimethyl-sulfamide exerts its effects involves its interaction with various molecular targets. For instance, its transformation into N-nitrosodimethylamine involves the formation of coordination bonds and hydrogen bonds with other molecules. This transformation is influenced by factors such as pH and the presence of other reactive species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Chloro-N,N-dimethyl-sulfamide is unique due to its potential transformation into toxic compounds, which makes it a subject of interest in environmental and toxicological studies. Its specific reactivity and transformation pathways distinguish it from other similar compounds .

Properties

CAS No.

802565-11-3

Molecular Formula

C₂H₇ClN₂O₂S

Molecular Weight

158.61

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.